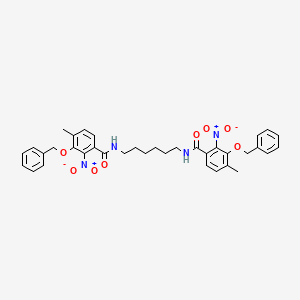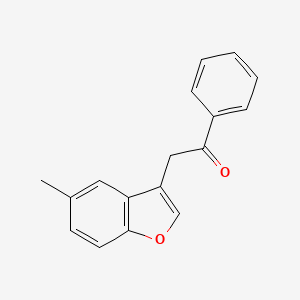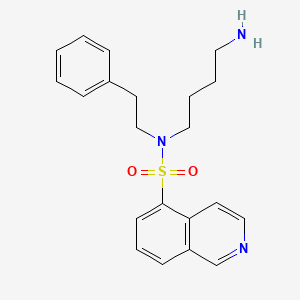![molecular formula C36H32N6O3 B15210850 Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- CAS No. 195375-63-4](/img/structure/B15210850.png)
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the Tritylamino Group: The tritylamino group is introduced through nucleophilic substitution reactions, where the trityl group acts as a protecting group for the amino functionality.
Coupling with Benzamide: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
化学反応の分析
Types of Reactions
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, to yield dihydropurine derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles, leading to the formation of diverse analogs.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying nucleic acid interactions and as a potential inhibitor of enzymes involved in purine metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into nucleic acids, disrupting their function. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(amino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Lacks the tritylamino group, resulting in different chemical properties and biological activities.
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide: Contains an acetamide group instead of benzamide, affecting its reactivity and interactions.
Uniqueness
The presence of the tritylamino group in N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide imparts unique steric and electronic properties, making it distinct from other similar compounds
特性
CAS番号 |
195375-63-4 |
|---|---|
分子式 |
C36H32N6O3 |
分子量 |
596.7 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H32N6O3/c43-22-30-29(41-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)21-31(45-30)42-24-39-32-33(37-23-38-34(32)42)40-35(44)25-13-5-1-6-14-25/h1-20,23-24,29-31,41,43H,21-22H2,(H,37,38,40,44)/t29-,30+,31+/m0/s1 |
InChIキー |
NMWZGASSFONBLY-OJDZSJEKSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
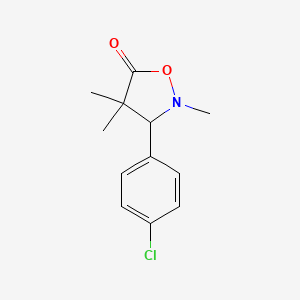
![1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B15210778.png)
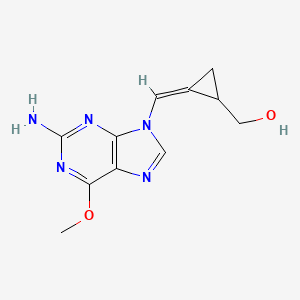


![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
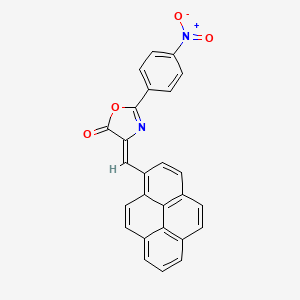
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)


